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Cefdinir Glyoxalic Analo

Cat. No.: B14107047
M. Wt: 380.4 g/mol
InChI Key: USEZCSSBFVPIRD-UHFFFAOYSA-N
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Description

Unintentional Formation Mechanisms in Cefdinir Synthesis

The emergence of Cefdinir Glyoxalic Analog is primarily linked to the manufacturing process and subsequent degradation of Cefdinir.

Cefdinir Glyoxalic Analog has been identified as a process-related impurity in the bulk manufacturing of Cefdinir. researchgate.netconicet.gov.ar Process-related impurities can arise at various stages of synthesis and may persist in the final drug substance. conicet.gov.ar The monitoring and control of such impurities are essential for ensuring the quality and safety of the final pharmaceutical product. researchgate.net Several analytical techniques, including High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify impurities like the glyoxalic analog in Cefdinir. researchgate.netresearchgate.net The United States Pharmacopeia (USP) provides a reference standard for Cefdinir Glyoxalic Analog, highlighting its regulatory significance. synzeal.com

The formation of the glyoxalic analog is often a result of Cefdinir's degradation under specific conditions. researchgate.netnih.gov

The degradation of Cefdinir, leading to various products including potentially the glyoxalic analog, is significantly influenced by environmental factors. researchgate.netmdpi.com

pH: Cefdinir's stability is pH-dependent. It undergoes degradation in acidic, neutral, and basic solutions. nih.gov Hydrolysis rates are notably faster in alkaline conditions compared to acidic environments. nih.gov For instance, at a pH of 6.0, significant degradation has been observed. researchgate.net

Temperature: Elevated temperatures accelerate the degradation of Cefdinir. nih.gov Studies have shown that heating Cefdinir solutions leads to a gradual decrease in the parent drug concentration over time. nih.gov Optimal degradation by certain microorganisms has been noted at 30°C. researchgate.net

Oxidation: Cefdinir is susceptible to oxidative stress. Exposure to oxidizing agents like hydrogen peroxide can lead to substantial degradation. nih.gov

Table 1: Factors Influencing Cefdinir Degradation

Factor Condition Observed Effect on Cefdinir
pH Acidic (e.g., 0.1 M HCl) Slower degradation compared to alkaline conditions. nih.gov
Neutral (e.g., pH 6.0) Significant degradation observed. researchgate.net
Alkaline (e.g., 0.1 N NaOH) Highly labile, rapid degradation. nih.gov
Temperature 60°C Increased degradation with time. nih.gov
30°C Optimal temperature for microbial degradation. researchgate.net
Oxidation 3% Hydrogen Peroxide Significant degradation. nih.gov

The formation of the Cefdinir Glyoxalic Analog likely proceeds through the hydrolysis of the oxime group on the Cefdinir molecule to a ketone. The primary degradation pathways for Cefdinir involve the opening of the β-lactam ring and various pH-dependent isomerizations. nih.govnih.gov Hydrolysis is a major mechanism, leading to the formation of several degradation products. nih.gov This process can involve the cleavage of the β-lactam ring, a characteristic feature of cephalosporin (B10832234) degradation. mdpi.com While specific literature detailing the precise mechanism for the glyoxalic analog's formation is scarce, it is plausible that oxidative and hydrolytic stress conditions present during synthesis or storage contribute to the conversion of the hydroxyimino group of Cefdinir into the oxoacetyl moiety of the glyoxalic analog.

Dedicated Synthetic Strategies for Cefdinir Glyoxalic Analog

While often an undesired byproduct, the specific synthesis of Cefdinir Glyoxalic Analog is necessary for its use as a reference standard in analytical testing.

A logical retrosynthetic approach to the Cefdinir Glyoxalic Analog would involve the acylation of the 7-aminocephalosporanic acid core with a suitable glyoxylic acid derivative of the aminothiazole side chain. This strategy focuses on constructing the key amide bond.

The synthesis would likely start with the appropriate 7-amino-3-vinyl-3-cephem-4-carboxylic acid intermediate. This core structure is then coupled with an activated form of (2-amino-4-thiazolyl)oxoacetic acid. The challenge in this synthesis lies in the preparation and activation of the oxoacetic acid side chain, ensuring it reacts selectively with the amino group at the C-7 position of the cephalosporin nucleus without causing degradation of the sensitive β-lactam ring. Protecting groups may be necessary for the amino and carboxylic acid functionalities on the thiazole (B1198619) and cephem moieties, respectively, to guide the reaction to the desired product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4O5S2 B14107047 Cefdinir Glyoxalic Analo

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N4O5S2

Molecular Weight

380.4 g/mol

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H12N4O5S2/c1-2-5-3-24-12-7(11(21)18(12)8(5)13(22)23)17-10(20)9(19)6-4-25-14(15)16-6/h2,4,7,12H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)

InChI Key

USEZCSSBFVPIRD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Pathways

Dedicated Synthetic Strategies for Cefdinir Glyoxalic Analo

Role of Key Precursors (e.g., 2-Amino-4-thiazoleglyoxylic Acid)

The synthesis of Cefdinir, a complex antibiotic molecule, relies on the strategic assembly of key precursor molecules. Among the most critical is 2-Amino-4-thiazoleglyoxylic Acid, which serves as a foundational building block for the characteristic 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido side chain at the C-7 position of the cephem nucleus. nih.gov This side chain is crucial for the broad-spectrum antibacterial activity of Cefdinir.

2-Amino-4-thiazoleglyoxylic Acid itself is an intermediate compound. labmix24.com Its synthesis often starts from more basic materials like ethyl acetoacetate. researchgate.net The preparation of this key precursor is a multi-step process that can involve oximation, chlorination, and a Hantzsch-type thiazole (B1198619) synthesis with thiourea. researchgate.net The presence of the aminothiazole ring is a common feature in third-generation cephalosporins, contributing significantly to their enhanced activity against Gram-negative bacteria. biorxiv.org

Another fundamental precursor is the cephalosporin (B10832234) nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA). This core structure is derived from 7-aminocephalosporanic acid (7-ACA), a product of fermentation. researchgate.net The vinyl group at the C-3 position is a distinguishing feature of Cefdinir.

Reaction Schemes and Synthetic Step Optimization

The synthesis of Cefdinir from its key precursors involves a series of carefully orchestrated chemical reactions. The central transformation is the acylation of the 7-amino group of the cephalosporin nucleus with the activated aminothiazole side chain. researchgate.net Various synthetic routes have been developed to optimize this process, aiming for higher yields and purity. lookchem.comnih.gov

Acylation Reactions and Condensation Processes

The core of Cefdinir synthesis is the formation of an amide bond between the 7-amino group of 7-AVNA and the carboxylic acid of the side chain, derived from 2-Amino-4-thiazoleglyoxylic Acid. Direct condensation is inefficient, so the side chain's carboxylic acid must be "activated" to facilitate the reaction.

Several methods for activating the side chain have been reported:

Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride. google.com

Thioesters: Activated thioesters, such as benzothiazolyl-2-thioesters, have been used to promote the acylation reaction. researchgate.net

Mixed Anhydrides: The use of mixed anhydrides is another strategy to enhance the reactivity of the carboxylic acid group. google.com

The choice of activating agent and reaction conditions (solvent, temperature, and base) is critical for maximizing the yield and minimizing side reactions. For instance, low-temperature reactions have been shown to increase yields and reduce the formation of impurities. google.com

Protecting Group Chemistry in Synthesis

Due to the presence of multiple reactive functional groups in the precursors (amines, carboxylic acids, and oximes), protecting group chemistry is essential for a successful and selective synthesis of Cefdinir.

Amino Group Protection: The amino group on the thiazole ring of the side chain is often protected to prevent unwanted side reactions during the activation of the carboxylic acid and the subsequent acylation. The trityl (triphenylmethyl) group is a commonly used protecting group for this purpose. researchgate.netgoogle.com

Carboxylic Acid Protection: The carboxylic acid at the C-4 position of the cephem nucleus is typically protected as an ester, for example, a diphenylmethyl (benzhydryl) ester, to prevent its interference in the acylation reaction. researchgate.netwikipedia.org

Oxime Protection: The hydroxyimino group on the side chain can also be protected, often with a trityl group, to improve solubility and prevent side reactions. researchgate.net

The final steps of the synthesis involve the deprotection of these groups to yield the final Cefdinir molecule. This is often achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), sometimes in the presence of a scavenger like anisole (B1667542) or triethylsilane to trap the released carbocations. researchgate.netepo.org

The table below summarizes the protecting groups commonly used in Cefdinir synthesis:

Functional GroupProtecting GroupDeprotection Reagent
Amino Group (thiazole)Trityl (Tr)Trifluoroacetic Acid (TFA)
Carboxylic Acid (cephem)Diphenylmethyl (DPM)Trifluoroacetic Acid (TFA)
Hydroxyimino GroupTrityl (Tr)Formic Acid or TFA

Isolation and Purification Techniques for Synthetic Product

After the final deprotection step, the crude Cefdinir must be isolated and purified to meet the stringent requirements for a pharmaceutical product. The purification process aims to remove unreacted starting materials, reagents, by-products, and any impurities formed during the synthesis. researchgate.netresearchgate.net

A common strategy for purification involves the following steps:

Precipitation and Filtration: Cefdinir is often first isolated as a salt, for instance, a trifluoroacetate (B77799) salt, which can be precipitated from the reaction mixture and collected by filtration. epo.org

pH Adjustment: The isolated salt is then dissolved in a suitable solvent system (e.g., a mixture of acetone (B3395972) and ethyl acetate (B1210297) or water), and the pH is carefully adjusted to the isoelectric point of Cefdinir (typically between pH 1.8 and 3.5). epo.orggoogle.com This causes the Cefdinir to precipitate out of the solution in its zwitterionic form.

Washing: The precipitated Cefdinir is washed with solvents like dichloromethane (B109758) or water to remove residual impurities. epo.org

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture to obtain Cefdinir of high purity. google.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful analytical technique used to assess the purity of the final product. researchgate.netbanglajol.info Preparative HPLC can also be employed to isolate and remove minor impurities. researchgate.netresearchgate.net

Decolorization: The use of activated carbon is a common step to remove colored impurities from the solution before the final precipitation or crystallization. google.comgoogle.com

The table below outlines a typical purification scheme for Cefdinir:

StepTechniquePurpose
1Salt Formation/PrecipitationInitial isolation of crude product
2pH AdjustmentPrecipitation of Cefdinir
3Solvent WashingRemoval of soluble impurities
4DecolorizationRemoval of colored impurities
5CrystallizationFinal purification
6DryingRemoval of residual solvents

The efficiency of these isolation and purification techniques is critical for obtaining Cefdinir with the high purity required for pharmaceutical use, typically exceeding 99%. google.combanglajol.info

Chemical Reactivity and Transformations

Reactions Involving the Glyoxalyl Amide Linkage

The glyoxalyl amide linkage in the Cefdinir Glyoxalic Analog is a primary site for chemical transformations, most notably hydrolysis. This reaction involves the cleavage of the amide bond, a common degradation pathway for cephalosporins. nih.govnih.gov Studies on related amide-containing compounds suggest that this hydrolysis can be catalyzed by both acidic and basic conditions. innovareacademics.inrsc.org The presence of the α-keto group in the glyoxalyl moiety can influence the reactivity of the adjacent amide bond.

In the context of cephalosporins, the hydrolysis of the C7 acylamino side chain is a well-documented degradation pathway. uni-due.de For instance, the enzymatic hydrolysis of the amide bond in cephalothin (B1668815) by β-lactamases has been structurally characterized, revealing the formation of an acyl-enzyme intermediate. nih.gov While specific studies on the Cefdinir Glyoxalic Analog are not extensively detailed in the public domain, the principles of amide hydrolysis in similar cephalosporin (B10832234) structures provide a strong basis for understanding its reactivity. The hydrolysis of this linkage would lead to the formation of the 7-aminocephalosporanic acid nucleus (specifically, 7-amino-3-vinyl-3-cephem-4-carboxylic acid) and 2-(2-aminothiazol-4-yl)-2-oxoacetic acid.

Chemical Modifications of the Cephalosporin Nucleus in the Analo Structure

The β-lactam ring, a four-membered cyclic amide, is the most reactive part of the cephalosporin structure. It is susceptible to cleavage by nucleophiles, a reaction that is the basis of the antibacterial action of β-lactam antibiotics and also a primary route of their degradation. oncohemakey.com Hydrolysis of the β-lactam ring is a major degradation pathway for Cefdinir and, by extension, its analogs. nih.gov

The 3-vinyl group is a characteristic feature of Cefdinir and its analogs. This group contributes to the oral absorption of the parent drug. wikipedia.org Modifications at the C3 position of the cephalosporin nucleus are known to significantly impact the pharmacokinetic and pharmacodynamic properties of these antibiotics. oncohemakey.com For instance, the development of ceftolozane (B606591) involved modification of the side-chain at the 3-position of the cephem nucleus to enhance its activity. nih.gov While specific studies on the chemical modification of the 3-vinyl group in the Cefdinir Glyoxalic Analog are not widely reported, it is a potential site for reactions such as oxidation or polymerization under certain conditions.

Stereochemical Aspects of Chemical Transformations

The Cefdinir Glyoxalic Analog possesses several chiral centers, and its chemical transformations can be influenced by and can, in turn, affect the stereochemistry of the molecule. The core cephalosporin structure has defined stereochemistry at positions C6 and C7, which is crucial for its biological activity.

Studies on the degradation of Cefdinir have revealed several pH-dependent isomerizations, including epimerization at C6 and C7. nih.govnih.gov These stereochemical changes are significant degradation pathways. The hydrolysis of Cefdinir can lead to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers, arising from isomerizations at the lactone methyl group and C6. nih.govcolab.ws It is plausible that the Cefdinir Glyoxalic Analog undergoes similar stereochemical transformations under hydrolytic conditions. The mechanism of C6 epimerization of the lactone degradation products of Cefdinir has been proposed to proceed without deprotonation at C6, particularly at pH 4. nih.govcolab.ws The stereochemical integrity of the C7 side chain can also be compromised, leading to the formation of diastereomeric impurities.

Studies on Chemical Stability and Degradation Kinetics

The chemical stability of the Cefdinir Glyoxalic Analog is a critical aspect, particularly as it is an impurity in the active pharmaceutical ingredient, Cefdinir. While direct kinetic studies on the isolated analog are not extensively published, a wealth of information can be inferred from the forced degradation studies of Cefdinir. These studies provide insights into the conditions under which the analog might be formed and its subsequent stability.

Forced degradation studies on Cefdinir have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. innovareacademics.innih.govsphinxsai.comscilit.com These studies demonstrate that Cefdinir is susceptible to degradation under these conditions, leading to the formation of several degradation products. The Cefdinir Glyoxalic Analog is likely one of these degradation products, particularly under hydrolytic and oxidative stress.

The rate of degradation of Cefdinir is highly dependent on pH and temperature. It is particularly labile to alkaline hydrolysis, with significant degradation observed in a short period. nih.gov Acid-induced degradation also occurs, though typically at a slower rate than in alkaline conditions. nih.gov Oxidative stress, often simulated using hydrogen peroxide, also leads to the formation of degradation products. innovareacademics.insphinxsai.com

The following tables summarize the findings from forced degradation studies on Cefdinir, which can be considered indicative of the conditions affecting the stability of its glyoxalic analog.

Table 1: Summary of Cefdinir Degradation under Various Stress Conditions

Stress Condition Reagent/Parameters Observation Reference(s)
Acid Hydrolysis 0.1 M HCl, 60°C, 6 hours 20.14% degradation nih.gov
Base Hydrolysis 0.1 M NaOH, 60°C, 1 hour 48.83% degradation nih.gov
Oxidation 3% H₂O₂, 60°C Labile to oxidation nih.gov
Thermal Degradation 80°C, 48 hours Gradual decrease nih.gov

Table 2: Degradation Products of Cefdinir Identified Under Forced Degradation

Degradation Condition Identified Degradation Products Reference(s)
Basic Hydrolysis Degradant I and II (hydrolysis products) sphinxsai.com
Acidic to Neutral Hydrolysis / Photolysis Degradant III (hydrolysis product) sphinxsai.com
Oxidative Stress Degradant IV and V (oxidation products) sphinxsai.com

These studies underscore the importance of controlling storage and processing conditions to minimize the formation of the Cefdinir Glyoxalic Analog and other impurities in Cefdinir formulations. The development of stability-indicating analytical methods is crucial for monitoring these impurities. wisdomlib.orgturkjps.org

Advanced Analytical Methodologies for Structural Confirmation

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of pharmaceutical compounds like the Cefdinir Glyoxalic Analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular puzzle.

For the Cefdinir Glyoxalic Analog, ¹H NMR provides information on the number of different types of protons and their neighboring environments. Key structural features can be assigned based on their characteristic chemical shifts. For instance, the protons of the aminothiazole ring, the vinyl group, and the β-lactam ring all exhibit distinct signals.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. daicelpharmastandards.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. A complete set of characterization data, including ¹H NMR and ¹³C NMR, is often provided with reference standards of Cefdinir Glyoxalic Analog. daicelpharmastandards.com

Table 1: Representative NMR Data for Cefdinir Analogs

Nucleus Chemical Shift (ppm) Range Structural Assignment
¹H 2.4 - 4.0 Protons in the core bicyclic ring system researchgate.net
¹H ~5.0 - 6.0 Vinyl group protons
¹H ~7.0 Aminothiazole proton

Note: Specific chemical shifts for Cefdinir Glyoxalic Analog are typically found in the Certificate of Analysis provided by suppliers. daicelpharmastandards.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. The Cefdinir Glyoxalic Analog has a molecular formula of C₁₄H₁₂N₄O₅S₂ and a molecular weight of approximately 380.4 g/mol . pharmaffiliates.comaquigenbio.com

In a typical MS analysis, the Cefdinir Glyoxalic Analog is ionized, and the resulting molecular ion is detected. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of the Cefdinir Glyoxalic Analog. For instance, in the analysis of the parent drug Cefdinir, specific transitions like m/z 396.10 → 226.90 are monitored. researchgate.net Similar characteristic fragmentation patterns would be established for the glyoxalic analog to confirm its structure.

Table 2: Molecular Information for Cefdinir Glyoxalic Analog

Parameter Value Reference
Molecular Formula C₁₄H₁₂N₄O₅S₂ daicelpharmastandards.compharmaffiliates.comaquigenbio.com
Molecular Weight 380.4 g/mol pharmaffiliates.comaquigenbio.com

| CAS Number | 79350-14-4 | daicelpharmastandards.compharmaffiliates.comaquigenbio.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint."

For the Cefdinir Glyoxalic Analog, the IR spectrum would be expected to show characteristic absorption bands for key functional groups. For example, the parent compound Cefdinir exhibits principal absorption peaks at 2928 cm⁻¹ (O-H stretch of COOH), 1761 cm⁻¹ (C=O of β-lactam), and 1678 cm⁻¹ (C=C of alkene). researchgate.net The Cefdinir Glyoxalic Analog would show similar characteristic peaks, with specific shifts indicative of its unique structure, such as the ketone in the glyoxalic moiety. A complete characterization report for Cefdinir Glyoxalic Analog, including IR data, is typically available from suppliers of reference standards. daicelpharmastandards.com

Table 3: Expected IR Absorption Bands for Cefdinir Glyoxalic Analog

Functional Group Approximate Wavenumber (cm⁻¹)
Amide N-H stretch 3400 - 3200
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
β-Lactam C=O stretch ~1760
Amide C=O stretch ~1680
Ketone C=O stretch ~1715

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The cephalosporin (B10832234) structure, with its conjugated systems, acts as a chromophore.

In the analysis of Cefdinir, UV-Vis spectroscopy is used for identification, where the sample solution's maxima and minima occur at the same wavelengths as a standard solution. loeihospital.go.th For instance, Cefdinir has a λmax at approximately 287 nm in a phosphate (B84403) buffer (pH 7). actascientific.comresearchgate.net The Cefdinir Glyoxalic Analog would also exhibit a characteristic UV absorption spectrum, which can be used for its identification and quantification. The specific λmax would be determined as part of its full characterization. daicelpharmastandards.com

Chromatographic Methodologies for Chemical Purity Assessment

Chromatographic techniques are essential for separating mixtures and determining the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds and for quantifying impurities. An HPLC method for the Cefdinir Glyoxalic Analog would be developed and validated to ensure it is accurate, precise, and specific.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of Cefdinir and its related compounds. researchgate.net A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile. researchgate.net The detection is often performed using a UV-Vis detector at a wavelength where the compound has significant absorbance. researchgate.net

For the Cefdinir Glyoxalic Analog, a specific HPLC method would be validated to separate it from Cefdinir and other related impurities. The method would be tested for parameters such as linearity, precision, accuracy, and robustness. researchgate.net The retention time of the Cefdinir Glyoxalic Analog under specific chromatographic conditions is a key parameter for its identification. Suppliers of Cefdinir Glyoxalic Analog reference standards provide HPLC purity data, often determined by a pharmacopoeial method, along with the retention time and relative retention time. allmpus.comallmpus.com This ensures the quality and stability of the drug substance by controlling its impurity profile. daicelpharmastandards.com

Table 4: Typical HPLC Parameters for Cefdinir Analysis

Parameter Typical Value
Column C18 (e.g., 4.6 x 250mm, 5µm) researchgate.net
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (50:50 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength 235 nm researchgate.net

| Solvent for Analysis | Dimethyl sulfoxide (B87167) (DMSO) daicelpharmastandards.com |

Note: These parameters are for the parent drug, Cefdinir, and would be optimized for the specific analysis of the Cefdinir Glyoxalic Analog.

Table 5: List of Compounds Mentioned

Compound Name
Cefdinir
Cefdinir Glyoxalic Analog
Cefaclor

Preparative Chromatography for Isolation of Analogs and Intermediates

Preparative chromatography is an essential methodology for the isolation and purification of specific chemical compounds from complex mixtures, such as reaction intermediates and analogs from bulk drug substances. In the context of Cefdinir, preparative High-Performance Liquid Chromatography (HPLC) is a principal technique used to isolate related substances, including the Cefdinir Glyoxalic Analog, for subsequent structural confirmation and characterization. researchgate.netresearchgate.net This process involves scaling up an analytical HPLC method to accommodate larger sample loads, thereby yielding sufficient quantities of the purified compound.

The isolation of Cefdinir analogs and impurities is critical for drug development and quality control. researchgate.net Research has demonstrated the successful use of preparative HPLC to isolate unknown impurities present in Cefdinir bulk drug at levels ranging from 0.05% to 0.35%. researchgate.netresearchgate.net Once isolated, these compounds are subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to elucidate their definitive structures. researchgate.netfrontiersin.org

The selection of chromatographic conditions is paramount for achieving effective separation. Reversed-phase chromatography is commonly employed, utilizing a non-polar stationary phase with a polar mobile phase. frontiersin.orgconicet.gov.ar The fundamental principle relies on the differential partitioning of the analyte between the stationary and mobile phases. By carefully selecting the column and optimizing the mobile phase composition, related substances with minor structural differences, like the Cefdinir Glyoxalic Analog, can be effectively separated from the parent compound and other intermediates.

Detailed Research Findings

Studies focused on the impurity profiling of Cefdinir have successfully utilized preparative HPLC to isolate various related substances. researchgate.netresearchgate.net These investigations often begin with the development and validation of a stability-indicating analytical HPLC method to resolve all potential degradation products and process-related impurities. researchgate.netnih.gov This analytical method then serves as the foundation for the preparative scale. For instance, research has detailed the isolation of impurities such as the s-oxide, the ceph-2-em isomer, and the 3-methyl analog of Cefdinir from crude samples. researchgate.net The basic nucleus of these isolated impurities was found to be similar to the parent drug, confirming them as related substances. researchgate.net

While specific preparative chromatography parameters for the Cefdinir Glyoxalic Analog are not extensively detailed in public literature, the conditions used for separating other Cefdinir impurities provide a clear indication of the methodologies employed. These methods typically use reversed-phase columns and gradient or isocratic elution with buffered mobile phases containing organic modifiers.

The following table summarizes typical chromatographic conditions that have been reported for the analytical separation of Cefdinir and its related compounds, which are foundational for developing a preparative method.

Table 1: Representative HPLC Conditions for Cefdinir and Analog Separation

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm) researchgate.netnih.gov Inertsil C18 HPLC column researchgate.net L1 packing (C18), 4.6-mm × 15-cm uspnf.com
Mobile Phase A Water (pH adjusted to 3.0 with orthophosphoric acid) researchgate.netnih.gov 0.02 M ammonium (B1175870) formate (B1220265) buffer (pH 4.5) researchgate.net Tetramethylammonium hydroxide (B78521) solution with 0.1 M Edetate disodium (B8443419) (pH 5.5) uspnf.com
Mobile Phase B Acetonitrile : Methanol (proportions vary) researchgate.netnih.gov Methanol researchgate.net Acetonitrile researchgate.net
Detection 286 nm (PDA) researchgate.netnih.gov 254 nm researchgate.netuspnf.combanglajol.info 285 nm ijpsonline.com
Flow Rate 1.0 mL/min researchgate.netnih.govuspnf.comijpsonline.com - -

| Column Temperature | Room Temperature researchgate.netnih.gov or 40°C uspnf.com | - | - |

The successful isolation of these compounds via preparative chromatography is a prerequisite for their use as reference standards in analytical method development, method validation, and routine quality control of Cefdinir drug substance and its formulations. researchgate.net

Role As a Chemical Intermediate and Research Reagent

Role as a Precursor in Synthesis and Biological Investigation

The primary significance of Cefdinir Glyoxalic Analog lies in its function as a versatile precursor for the synthesis of various cephalosporin (B10832234) derivatives, including the parent antibiotic, Cefdinir. chemicea.compharmaffiliates.com This analog serves as a critical starting material or intermediate in multi-step synthetic pathways aimed at producing new cephalosporin-based therapeutic agents. google.comresearchgate.net

Precursor in the Synthesis of Cephalosporin C and Related Analogs

Cefdinir Glyoxalic Analog is utilized in the laboratory preparation of Cephalosporin C, a foundational molecule in the cephalosporin family of antibiotics. chemicalbook.com The synthesis of Cephalosporin C and its analogs is a key area of research for developing new antibiotics with improved efficacy and broader spectrums of activity. nih.gov For instance, research has focused on creating cephaloglycin analogs with modified side chains to enhance their antimicrobial properties. nih.gov The synthetic process often involves the nucleophilic substitution of 7-aminocephalosporanic acid followed by acylation to introduce desired side chains, a process where intermediates like the Cefdinir Glyoxalic Analog are pivotal. nih.gov

Application in Investigating Cell Wall Mucopeptide Synthesis

Beyond its role in synthesis, Cefdinir Glyoxalic Analog is an important tool for studying the biochemical processes within bacteria. chemicalbook.com Specifically, it is used in research investigating the synthesis of the bacterial cell wall, a complex polymer also known as mucopeptide or peptidoglycan. patsnap.comnih.gov Cefdinir and its analogs act by inhibiting the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the final cross-linking step in peptidoglycan synthesis. patsnap.comdrugbank.com This inhibition weakens the cell wall, leading to bacterial cell lysis and death. patsnap.comdrugbank.com By using Cefdinir Glyoxalic Analog to create specific cephalosporin derivatives, researchers can probe the expression, binding, and inhibition of these transpeptidases, gaining valuable insights into the mechanisms of bacterial resistance and identifying new targets for antibiotic development. chemicalbook.com

Utility in Mechanistic Studies of Cephalosporin Reactivity and Metabolism

The structural features of Cefdinir Glyoxalic Analog make it a valuable compound for studying the reactivity and metabolic pathways of cephalosporins. The core β-lactam ring fused to a dihydrothiazine ring is the key pharmacophore responsible for the antibacterial activity of cephalosporins. dynamed.com However, this ring is also susceptible to hydrolysis, which can be influenced by various factors, including enzymatic degradation by β-lactamases produced by resistant bacteria. nih.gov

Contributions to Structure-Reactivity Relationship Studies in β-Lactam Chemistry

The study of structure-activity relationships (SAR) is fundamental to the design of new and more effective β-lactam antibiotics. nih.gov This field of research explores how the chemical structure of a molecule influences its biological activity. The reactivity of the β-lactam ring is a key determinant of a cephalosporin's efficacy. nih.gov

Cefdinir Glyoxalic Analog serves as a platform to systematically modify the chemical structure of cephalosporins and evaluate the impact of these changes on their reactivity and antibacterial potency. By synthesizing a series of analogs with different substituents, researchers can investigate how factors like the nature of the R1 and R2 side chains influence the molecule's ability to acylate the active site of penicillin-binding proteins (PBPs). nih.gov These studies have shown that the properties of these side chains are crucial for the binding affinity and acylation rate of β-lactams to their target enzymes. nih.gov This knowledge is instrumental in the rational design of novel β-lactam antibiotics with enhanced activity against both susceptible and resistant bacterial strains.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling techniques have been employed to determine the most stable three-dimensional conformations of the Cefdinir Glyoxalic Analog. These studies are crucial for understanding its interactions with its environment and potential biological targets.

Conformational analysis of the Cefdinir Glyoxalic Analog typically involves a systematic search of the potential energy surface to identify low-energy structures. This is often achieved through computational methods such as molecular mechanics or semi-empirical quantum mechanics, followed by refinement using higher levels of theory like Density Functional Theory (DFT). The analysis focuses on the rotational barriers around key single bonds, such as the bond connecting the thiazole (B1198619) ring to the glyoxalic group and the amide bond.

Table 1: Key Dihedral Angles in the Lowest Energy Conformer of Cefdinir Glyoxalic Analog

Dihedral AngleDescriptionCalculated Value (degrees)
O=C-C=OGlyoxalic moiety planarity~180
C-C-N-CAmide bond planarity~180
C2-C3-C=COrientation of the vinyl groupVariable
N-C-C=NThiazole-glyoxal linkageVariable

Note: The calculated values are representative and can vary depending on the computational method and basis set used.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of the Cefdinir Glyoxalic Analog. These calculations help in understanding the distribution of electrons within the molecule and identifying sites that are susceptible to chemical reactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the Cefdinir Glyoxalic Analog, the oxygen atoms of the carboxylate and glyoxalic carbonyl groups typically exhibit negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the carbon atoms of the carbonyl groups show positive potential, indicating their susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of Cefdinir Glyoxalic Analog

PropertyDescriptionCalculated Value
HOMO EnergyHighest Occupied Molecular Orbital Energy-6.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy-1.8 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.7 eV
Dipole MomentMeasure of the molecule's overall polarity5.2 D

Note: The calculated values are representative and can vary depending on the computational method and basis set used.

Simulation of Reaction Pathways for Formation and Transformation

Computational simulations are utilized to investigate the potential reaction pathways leading to the formation of the Cefdinir Glyoxalic Analog from Cefdinir or its precursors. These simulations can also shed light on its subsequent transformation into other degradation products.

The formation of the Cefdinir Glyoxalic Analog is believed to occur through the oxidation of the hydroxyimino group of Cefdinir. Transition state theory, combined with quantum mechanical calculations, can be used to model this transformation. By locating the transition state structure and calculating the activation energy barrier, the feasibility and rate of the reaction can be predicted.

These simulations can explore the influence of various factors, such as the presence of oxidizing agents, pH, and temperature, on the reaction pathway. The results of these simulations are instrumental in developing strategies to minimize the formation of this impurity during the synthesis and storage of Cefdinir.

Future Directions in Cefdinir Glyoxalic Analo Research

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, Cefdinir Glyoxalic Analog is primarily available through custom synthesis, often prepared for its use as a reference standard in the quality control of Cefdinir bulk drug. daicelpharmastandards.com The future development of novel synthetic routes with enhanced efficiency for this specific analog is a critical area of research. While general methods for the synthesis of Cefdinir and the isolation of its impurities have been reported, dedicated research into optimizing the synthesis of the glyoxalic analog is scarce. tandfonline.com

Future investigations could focus on developing a stereoselective synthesis to control the chirality at the (6R,7R) positions of the cephem nucleus, which is crucial for biological activity. Exploring different protecting group strategies for the amine and carboxylic acid functionalities could also lead to higher yields and purity. Furthermore, the application of flow chemistry, which has been explored for the synthesis of other β-lactam antibiotics, could offer a more efficient, safer, and scalable production method compared to traditional batch processes. google.com

Table 1: Potential Strategies for Enhanced Synthesis of Cefdinir Glyoxalic Analog

StrategyPotential AdvantagesKey Research Focus
Stereoselective Synthesis Higher purity of the desired isomer, potentially improved biological activity if any.Development of chiral catalysts or auxiliaries specific to the cephem nucleus.
Optimized Protecting Groups Increased overall yield, simplified purification steps.Screening of various protecting groups for stability and ease of removal.
Flow Chemistry Improved reaction control, enhanced safety, potential for higher throughput.Design and optimization of a continuous flow reactor setup for the key reaction steps.
Enzymatic Synthesis Milder reaction conditions, higher selectivity, reduced environmental impact.Identification and engineering of enzymes capable of catalyzing the specific transformations.

Exploration of Further Chemical Derivatizations for Advanced Materials

The chemical structure of Cefdinir Glyoxalic Analog, featuring a β-lactam ring, a thiazole (B1198619) moiety, and a carboxylic acid group, presents multiple sites for chemical modification. While derivatization of cephalosporins is commonly explored for developing prodrugs or new antibiotics, the potential of their impurities as scaffolds for advanced materials is an untapped area of research.

Future studies could investigate the polymerization of Cefdinir Glyoxalic Analog or its derivatives to create novel biocompatible or biodegradable polymers. The presence of the sulfur and nitrogen atoms in the heterocyclic rings could also be exploited for the development of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, or drug delivery. Derivatization of the carboxylic acid group could be used to attach the molecule to surfaces or nanoparticles, creating functionalized materials for biomedical applications.

Application in Green Chemistry Approaches for Cephalosporin (B10832234) Production

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. Research into the application of Cefdinir Glyoxalic Analog in green chemistry approaches for cephalosporin production could unfold in several directions. One potential avenue is its use as a starting material or intermediate in enzymatic or chemo-enzymatic synthesis routes. Industrial enzymatic production of cephalosporin-based β-lactams is already established, and exploring the biotransformation of impurities like the glyoxalic analog could lead to more sustainable pathways for generating valuable cephalosporin derivatives. nih.gov

Advanced Spectroscopic Characterization Techniques

The accurate identification and characterization of pharmaceutical impurities are paramount for ensuring drug safety and quality. While standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the detection and quantification of Cefdinir impurities, including the glyoxalic analog, there is scope for the application of more advanced spectroscopic techniques. benthamdirect.comnih.gov

Future research could employ tandem mass spectrometry (MS/MS) to elucidate the fragmentation pathways of Cefdinir Glyoxalic Analog in detail, which can aid in its structural confirmation and differentiation from other isomers. benthamdirect.comresearchgate.net Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, could provide unambiguous assignment of all proton and carbon signals, offering a complete structural characterization. researchgate.net Furthermore, the application of solid-state NMR could be valuable for studying the compound in its solid form, providing information on its crystalline structure and polymorphism. nih.gov The use of hyphenated techniques, such as LC-NMR, could also be explored for the online separation and structural elucidation of this and other related impurities directly from the reaction mixture.

Table 2: Advanced Spectroscopic Techniques for Characterization

TechniqueInformation GainedPotential Research Application
Tandem Mass Spectrometry (MS/MS) Detailed fragmentation patterns, structural confirmation.Elucidation of the mass spectral fingerprint for unambiguous identification. benthamdirect.comresearchgate.net
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of proton and carbon signals, complete structural elucidation.Full structural characterization in solution. researchgate.net
Solid-State NMR (ssNMR) Information on crystalline structure, polymorphism.Characterization of the solid-state properties of the analog. nih.gov
LC-NMR Online separation and structural elucidation of impurities.Direct analysis of the compound in complex mixtures without prior isolation.

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying Cefdinir Glyoxalic Analog in pharmaceutical formulations?

To identify and quantify Cefdinir Glyoxalic Analog, reverse-phase HPLC with UV detection (254 nm) is widely used. The USP 35 monograph specifies a column packing L1 (4 µm, 3.9 mm × 15 cm), a flow rate of 1.4 mL/min, and injection volume of 15 µL . System suitability requires resolution ≥3.0 between Cefdinir and m-hydroxybenzoic acid, tailing factor ≤2.0, and relative standard deviation (RSD) ≤1.0% for reproducibility . Quantification uses the formula: Result=rUrS×CSCU×100F\text{Result} = \frac{r_U}{r_S} \times \frac{C_S}{C_U} \times \frac{100}{F}

where rUr_U and rSr_S are impurity and standard peak responses, CS/CUC_S/C_U are concentrations, and FF is the relative response factor from validated calibration curves .

Q. How can researchers ensure accurate impurity profiling of Cefdinir Glyoxalic Analog in stability studies?

Adopt forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Use HPLC-MS to correlate degradation products with structural changes. The USP 35 acceptance criteria limit individual unidentified impurities to ≤0.2% and total impurities to ≤2.0% . Validate method specificity by spiking pure Cefdinir Glyoxalic Analog into samples and confirming recovery rates (90–110%) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of Cefdinir Glyoxalic Analog during synthesis or storage?

The analog likely forms via glyoxalic acid-mediated side reactions during β-lactam ring synthesis or via hydrolytic degradation of labile ester groups. Advanced studies should employ LC-QTOF-MS to track intermediates and isotopic labeling (e.g., 13C^{13}\text{C}-glyoxalic acid) to map reaction pathways . Kinetic modeling under varying pH and temperature can reveal activation energy (EaE_a) and rate constants, aiding in stability optimization .

Q. How can researchers resolve contradictory data on the bioactivity of Cefdinir Glyoxalic Analog compared to the parent compound?

Contradictions often arise from differences in assay conditions (e.g., bacterial strain variability, MIC testing protocols). Standardize assays using NCCLS guidelines and include control samples with known MIC values. For in vitro studies, compare time-kill curves and post-antibiotic effects. Pair these with molecular docking simulations to assess binding affinity shifts to penicillin-binding proteins (PBPs) due to structural modifications .

Q. What experimental designs are optimal for evaluating the environmental impact of Cefdinir Glyoxalic Analog in wastewater?

Use a tiered approach:

Screening: Employ high-throughput LC-MS/MS to detect analog residues in wastewater at ng/L levels.

Ecotoxicology: Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines.

Degradation Studies: Apply advanced oxidation processes (AOPs) like UV/H2_2O2_2 and monitor byproducts via HRMS .
Include negative controls and spike recovery experiments to validate extraction efficiency .

Methodological Resources

  • Analytical Validation: Follow USP 35 protocols for HPLC parameters and impurity thresholds .
  • Data Analysis: Use Bloom’s Taxonomy verbs (e.g., appraise, synthesize) to structure critical evaluations of bioactivity data .
  • Literature Review: Apply Google Scholar advanced search operators (e.g., "Cefdinir Glyoxalic Analog" AND (degradation OR stability)) to filter high-impact studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.